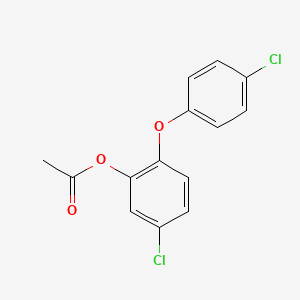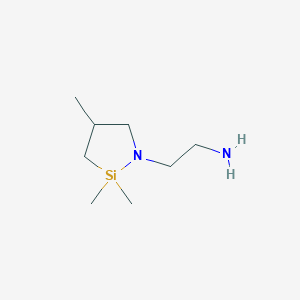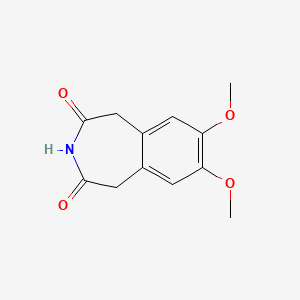![molecular formula C₂₀H₂₀N₆O₇S₄ B1145022 [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz CAS No. 111874-09-0](/img/new.no-structure.jpg)
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz is a complex organic molecule with significant applications in various fields. This compound is known for its unique structural features, which include a thiazole ring and a methoxyimino group, contributing to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the methoxyimino group, and subsequent functionalization to incorporate the amino and carboxyethyl groups. Common reagents used in these reactions include thionyl chloride, methoxyamine, and various amines .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The final product is typically purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
The compound [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxyimino group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles, which can be further utilized in various applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. The presence of the thiazole ring and methoxyimino group contributes to its activity against various bacterial strains .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an antibiotic. Its ability to inhibit bacterial growth makes it a promising candidate for the development of new drugs.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz exerts its effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and ultimately, the death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefepime: Another compound with a similar thiazole ring structure, used as an antibiotic.
Cefquinome: Shares structural similarities and is used in veterinary medicine.
Cefotaxime: Contains a methoxyimino group and is used to treat bacterial infections.
Uniqueness
What sets [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz apart from these compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in various fields.
Propriétés
Numéro CAS |
111874-09-0 |
|---|---|
Formule moléculaire |
C₂₀H₂₀N₆O₇S₄ |
Poids moléculaire |
584.67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)


